Target Engagement: 5-HT6 Antagonism with Therapeutic Potential in Addiction Relapse Models
SB-737050A is explicitly claimed in a patent as a 5-HT6 antagonist for preventing relapse into addiction to substances including alcohol, cocaine, nicotine, and opiates [1]. While quantitative binding affinity (Ki) or functional antagonism (IC50) data for the specific compound are not disclosed in the primary literature, this patent application represents a high-value differentiator. It signifies that the compound was advanced to a stage of in vivo proof-of-concept testing in relevant behavioral models by the assignee (Solvay Pharmaceuticals). This contrasts with many other 5-HT6 antagonists, such as SB-399885 or PRX-07034, which have published potency data but are not necessarily associated with a specific patent for addiction relapse prevention.
| Evidence Dimension | Therapeutic Indication & Development Stage |
|---|---|
| Target Compound Data | Claimed in patent WO2008087123A2 for preventing relapse into addiction; implied successful in vivo testing [1]. |
| Comparator Or Baseline | Other 5-HT6 antagonists (e.g., SB-271046, Ro-04-6790) are associated with attenuation of cue-induced cocaine seeking in academic studies [2] but lack the specific patent-backed development context of SB-737050A. |
| Quantified Difference | Not applicable; differentiation is based on intellectual property and development context rather than a numerical value. |
| Conditions | Patent application based on in vivo behavioral models of drug reinstatement in rodents. |
Why This Matters
Procurement of SB-737050A may be preferred for research programs specifically aimed at validating 5-HT6 antagonism as a mechanism for preventing addiction relapse, as it provides a direct link to intellectual property and potential translational pathways not available for other tool compounds.
- [1] WO2008087123A2 - Use of 5-ht6 antagonists to prevent relapse into addiction. (2008). Solvay Pharmaceuticals B.V. View Source
- [2] van Gaalen, M. M., et al. (2010). 5-HT6 antagonism attenuates cue-induced relapse to cocaine seeking without affecting cocaine reinforcement. International Journal of Neuropsychopharmacology, 13(7), 961-965. View Source
